Antibacterial Potency Deficit vs. Citropin-1.2: >30-Fold Higher MIC Against the Same Gram-Positive Indicator Strain
Citropin-2.1.3 exhibits profoundly attenuated antibacterial activity compared to the major skin peptide Citropin-1.2. Against Leuconostoc lactis – the only Gram-positive organism for which quantitative data are documented for both peptides – Citropin-2.1.3 requires an MIC of 100 µg/mL, whereas Citropin-1.2 achieves inhibition at 3 µg/mL, representing a >30-fold potency deficit [1][2]. This difference is consistent with the original characterization of C-terminally extended citropins as displaying 'minimal antibacterial activity' [3].
| Evidence Dimension | Antibacterial potency (MIC) |
|---|---|
| Target Compound Data | MIC = 100 µg/mL against Leuconostoc lactis |
| Comparator Or Baseline | Citropin-1.2: MIC = 3 µg/mL against Leuconostoc lactis |
| Quantified Difference | >30-fold higher MIC (lower potency) |
| Conditions | Broth dilution assay; Gram-positive bacterium Leuconostoc lactis; data from original isolation study (Wegener et al., 1999) |
Why This Matters
This quantitative potency gap defines the primary use case: Citropin-2.1.3 serves as a naturally occurring low-activity variant for SAR studies, not as an antibiotic candidate.
- [1] DRAMP01602 – Citropin-2.1.3: Target organism Leuconostoc lactis, MIC=100 µg/mL. http://dramp.cpu-bioinfor.org/. View Source
- [2] DRAMP01594 – Citropin-1.2: Target organism Leuconostoc lactis, MIC=3 µg/mL. http://dramp.cpu-bioinfor.org/. View Source
- [3] Wegener KL et al. Eur J Biochem. 1999;265(2):627-637. PMID: 10504394. States that C-terminally extended citropins 'show minimal antibacterial activity.' View Source
